Lipophilicity Differentiation: Isobutyl vs. Tert-Butyl Ester Analogs
The methyl ester of 2-amino-5-isobutylthiazole-4-carboxylate exhibits a distinct lipophilicity profile compared to the corresponding tert-butyl ester analog. The target compound has a predicted ACD/LogP of 2.23 . The tert-butyl ester analog (tert-butyl 2-amino-5-isobutylthiazole-4-carboxylate) is structurally identical except for the ester moiety; however, its bulkier tert-butyl group is expected to increase LogP by approximately 0.5-0.7 log units based on standard fragment contribution methods. This difference is critical in medicinal chemistry, where LogP values in the 2-3 range are considered optimal for oral bioavailability (Lipinski's Rule of 5), while values exceeding 3.0-3.5 are associated with increased metabolic liability and promiscuous binding [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.23 (predicted) |
| Comparator Or Baseline | Tert-butyl 2-amino-5-isobutylthiazole-4-carboxylate: ~2.7-2.9 (estimated from fragment contributions); 2-aminothiazole-4-carboxylate core (no 5-substituent): ~0.5-1.0 (estimated) |
| Quantified Difference | Target compound LogP approximately 0.5-0.7 units lower than tert-butyl analog; >1 unit higher than unsubstituted core |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction, version 14.00 |
Why This Matters
The LogP of 2.23 positions this compound within the optimal range for lead-like properties in drug discovery programs, whereas the tert-butyl analog approaches the upper limit of drug-likeness.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
